(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
25-Hydroxycholesterol is a derivative of cholesterol, which plays a role in various biological processes in humans and other species. It is involved in cholesterol metabolism, antivirus processes, inflammatory and immune responses, and survival signaling pathways . This compound is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
25-Hydroxycholesterol is synthesized from cholesterol through a hydroxylation reaction catalyzed by the enzyme cholesterol 25-hydroxylase . This enzyme uses oxygen and a di-iron cofactor to catalyze the hydroxylation reaction . The reaction conditions typically involve the presence of oxygen and specific cofactors to facilitate the enzymatic activity.
Industrial Production Methods
In industrial settings, the production of 25-Hydroxycholesterol involves the extraction and purification of cholesterol from biological matrices, followed by enzymatic conversion to 25-Hydroxycholesterol . High-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS) are commonly used for the analysis and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
25-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized by enzymes such as CYP3A4 to form 7α,25-dihydroxycholesterol.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound to its reduced forms.
Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include 7α,25-dihydroxycholesterol and other hydroxylated derivatives .
Scientific Research Applications
25-Hydroxycholesterol has a wide range of scientific research applications:
Mechanism of Action
25-Hydroxycholesterol exerts its effects through several mechanisms:
Cholesterol Metabolism: It regulates sterol-responsive element binding proteins (SREBPs) to control sterol biosynthesis.
Antiviral Activity: The compound inhibits viral entry and replication by modulating cholesterol levels in cell membranes.
Inflammatory Response: It acts as a potent agonist of nuclear liver X receptors (LXRs), which regulate metabolism, inflammatory response, and cell survival.
Comparison with Similar Compounds
Similar Compounds
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and immune response.
7α,25-Dihydroxycholesterol: A hydroxylated derivative of 25-Hydroxycholesterol with similar biological functions.
24-Hydroxycholesterol: Involved in cholesterol homeostasis in the brain.
Uniqueness
25-Hydroxycholesterol is unique due to its potent antiviral properties and its role as a regulator of cholesterol metabolism and inflammatory responses . Its ability to modulate multiple signaling pathways makes it a valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
InChI Key |
INBGSXNNRGWLJU-WEPUVPTKSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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